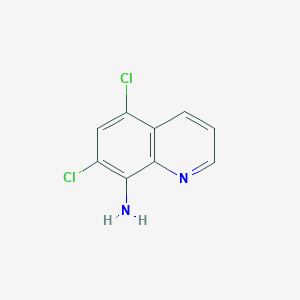

5,7-Dichloroquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloroquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGCGXTYVJCXAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,7 Dichloroquinolin 8 Amine and Its Direct Analogs

Synthetic Routes to 8-Amino-5,7-Dichloroquinoline Derivatives

Traditional synthetic strategies for creating 8-amino-5,7-dichloroquinoline derivatives often involve the manipulation of pre-existing quinoline (B57606) cores. These methods include the amination of hydroxyl precursors, the reduction of nitro compounds, and the functionalization at other positions on the 8-amino-5,7-dichloroquinoline ring.

Amination of Precursors (e.g., 5,7-Dichloroquinolin-8-ol)

A common pathway to synthesize 8-aminoquinoline (B160924) derivatives involves the conversion of an 8-hydroxyquinoline (B1678124) precursor. The synthesis of 5,7-dichloroquinolin-8-ol itself is typically achieved through the chlorination of 8-hydroxyquinoline. google.comsmolecule.com Once the hydroxyl group is in place, it can be converted to an amino group. While direct amination of the hydroxyl group can be challenging, alternative methods often involve converting the hydroxyl group to a better leaving group before nucleophilic substitution with an amine source.

A key precursor, 5,7-dichloroquinolin-8-ol, can be synthesized by chlorinating 8-hydroxyquinoline. google.com This intermediate is valuable for further derivatization.

Reduction of Nitro-Precursors to 8-Amino-5,7-Dichloroquinolines

The reduction of a nitro group at the 8-position of the quinoline ring is a widely used and efficient method for introducing the 8-amino functionality. The synthesis starts with the nitration of a suitable quinoline precursor, followed by the reduction of the nitro group to an amine.

Catalytic hydrogenation is a common method for this reduction. For example, the reduction of 3-nitroquinolines can be achieved through asymmetric transfer hydrogenation. researchgate.net Various reducing agents and catalysts can be employed, such as palladium on charcoal (Pd/C) with hydrogen gas or hydrazine (B178648) hydrate. google.comclockss.org The choice of reducing conditions can be critical to avoid the hydrogenolysis of the chlorine atoms present on the ring. clockss.org For instance, catalytic hydrogenation of 7,8-dichloro-6-nitroquinoline at room temperature can selectively reduce the nitro group to yield 6-amino-7,8-dichloroquinoline, while at higher temperatures, dehalogenation may occur. clockss.org

Table 1: Examples of Nitro-Precursor Reduction

| Nitro-Precursor | Reducing Agent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Nitroquinoline | Hydrogen, Palladium catalyst | 5-Aminoquinoline dihydrochloride | >85% | google.com |

| 7,8-Dichloro-6-nitroquinoline | Hydrogen, 10% Pd/C (Room Temp) | 6-Amino-7,8-dichloroquinoline | 90% | clockss.org |

| 7,8-Dichloro-6-nitroquinoline | Hydrazine hydrate, 10% Pd/C (Reflux) | 6-Aminoquinoline | 95% | clockss.org |

Functionalization at Other Positions of 8-Amino-5,7-Dichloroquinoline

Once the 8-amino-5,7-dichloroquinoline core is synthesized, further modifications can be made at other positions on the quinoline ring to create a diverse range of analogs. The amino group at the 8-position can act as a directing group for subsequent reactions.

For instance, the amino group can be acylated or undergo reductive amination with aldehydes to introduce various substituents. nih.gov Additionally, transition metal-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at other halogenated positions of the quinoline ring. researchgate.net For example, the C5 position of 8-aminoquinoline derivatives can be alkylated using iron-catalyzed reactions. researchgate.net

Advanced Reaction Techniques for Halogenated Aminoquinoline Synthesis

Modern synthetic chemistry has introduced advanced techniques that offer improved efficiency, selectivity, and greener reaction conditions for the synthesis of halogenated aminoquinolines.

Transition Metal-Catalyzed Amination (e.g., Palladium-Catalysis)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgnih.gov This reaction allows for the direct coupling of an amine with an aryl halide, providing a versatile route to aminoquinolines that can be more efficient than traditional nucleophilic aromatic substitution methods. wikipedia.orgnih.gov

The choice of palladium catalyst, ligand, and reaction conditions is crucial for the success of the amination. Various phosphine (B1218219) ligands, such as BINAP and DavePhos, have been successfully used in the palladium-catalyzed amination of dichloroquinolines. researchgate.netmdpi.comnih.gov The reactivity of the chlorine atoms can vary depending on their position on the quinoline ring, allowing for selective mono- or di-amination. For example, in 4,7-dichloroquinoline, the chlorine at the 4-position is generally more reactive towards nucleophilic substitution and palladium-catalyzed amination than the chlorine at the 7-position. mdpi.comnih.gov

Table 2: Palladium-Catalyzed Amination of Dichloroquinolines

| Dichloroquinoline | Amine | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,8-Dichloroquinoline | Adamantane-containing amine | Pd(dba)₂ / BINAP | 2-Amino-8-chloroquinoline derivative | 64% | mdpi.com |

| 4,8-Dichloroquinoline | Adamantane-containing amine | Pd(dba)₂ / BINAP | 4-Amino-8-chloroquinoline derivative | 77% | mdpi.com |

| 4,7-Dichloroquinoline | Adamantane-containing amine | Pd(dba)₂ / BINAP | 4-Amino-7-chloroquinoline derivative | 61-79% | researchgate.net |

Microwave-Assisted Synthesis and Green Chemistry Approaches

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, including quinolines. rsc.orgnih.govpreprints.orgmdpi.com This method often leads to cleaner reactions with fewer side products compared to conventional heating. mdpi.com

The Friedländer synthesis, a condensation reaction used to produce quinolines, can be significantly enhanced by microwave irradiation, leading to higher yields in shorter reaction times. rsc.orgnih.govorganic-chemistry.org For example, a catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis has been developed for the rapid assembly of 8-hydroxyquinolines with improved yields (from 34% with oil bath heating to 72% with microwave). rsc.orgnih.gov

Green chemistry principles are increasingly being applied to the synthesis of quinolines to minimize the use and generation of hazardous substances. mdpi.comresearchgate.net This includes the use of environmentally benign solvents like water or ethanol, reusable catalysts, and solvent-free reaction conditions. mdpi.comorganic-chemistry.orgresearchgate.net For instance, a microwave-assisted, solvent-free synthesis of 4-aminoquinoline (B48711) derivatives has been reported with yields up to 95%. preprints.orgmdpi.com

Comprehensive Spectroscopic and Structural Characterization of 5,7 Dichloroquinolin 8 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for delineating the molecular framework of 5,7-dichloroquinolin-8-amine by providing detailed information about the chemical environments of proton (¹H) and carbon-¹³ (¹³C) nuclei.

The ¹H NMR spectrum of a this compound derivative, specifically N-((5,7-dichloro-8-hydroxyquinolin-2-yl)methyl)-1H-indole-2-carboxamide, reveals distinct signals corresponding to its protons. mdpi.com In a DMSO-d₆ solvent, the spectrum shows a singlet at 12.01 ppm for the indole (B1671886) N-H proton and a singlet at 10.71 ppm for the hydroxyl proton. mdpi.com The quinoline (B57606) ring protons appear as a doublet at 8.52 ppm (J = 8.4 Hz) and a doublet at 7.93 ppm (J = 8.8 Hz). mdpi.com The indole ring protons and the methylene (B1212753) protons also show characteristic shifts and coupling patterns. mdpi.com

The chemical shifts and coupling constants are influenced by the electronic environment of the protons. For instance, in derivatives of 8-aminoquinolines, the chemical shifts can be predicted and compared with experimental data to confirm the structure. rsc.org The use of different solvents, such as CDCl₃, can also influence the chemical shifts observed. rsc.org

Table 1: ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Indole N-H | 12.01 | s | - |

| OH | 10.71 | s | - |

| Quinoline H | 8.52 | d | 8.4 |

| Quinoline H | 7.93 | d | 8.8 |

| Indole H | 8.07 | s | - |

| Indole H | 7.70 | d | 8.0 |

| Indole H | 7.49 | d | 8.0 |

| Indole H | 7.33 | s | - |

| Indole H | 7.28 | t | 7.6 |

| Indole H | 7.12 | t | 7.6 |

| CH₂ | 5.71 | s | - |

Data obtained for N-((5,7-dichloro-8-hydroxyquinolin-2-yl)methyl)-1H-indole-2-carboxamide in DMSO-d₆. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-((5,7-dichloro-8-hydroxyquinolin-2-yl)methyl)-1H-indole-2-carboxamide in DMSO-d₆, the carbon signals are observed across a wide range. mdpi.com The carbonyl carbon of the amide appears at 161.34 ppm. mdpi.com The carbons of the quinoline and indole rings resonate at specific chemical shifts, which are assigned based on established literature values and computational studies. mdpi.comrsc.org For instance, the carbon atoms attached to the chlorine atoms (C5 and C7) and the nitrogen atom (C8) in the quinoline ring exhibit characteristic downfield shifts. rsc.org

Table 2: ¹³C NMR Data for a this compound Derivative

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 161.34 |

| Quinoline/Indole C | 156.89 - 106.03 |

| CH₂ | 66.91 |

Data obtained for N-((5,7-dichloro-8-hydroxyquinolin-2-yl)methyl)-1H-indole-2-carboxamide in DMSO-d₆. mdpi.com The specific assignments for each carbon atom within the aromatic rings require detailed analysis and comparison with related structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, confirming its elemental composition. evitachem.com The molecular weight of this compound is approximately 215.06 g/mol . evitachem.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, which can be used to confirm the molecular formula. For example, a derivative, N-((5,7-dichloro-8-hydroxyquinolin-2-yl)methyl)-1H-indole-2-carboxamide, shows a calculated m/z for [M+H]⁺ of 386.0379, with the found value being 386.0382, which confirms the formula C₁₉H₁₃Cl₂N₃O₂. mdpi.com

The fragmentation pattern in mass spectrometry provides structural information. For amines, α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway. libretexts.org The presence of chlorine atoms results in characteristic isotopic patterns in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. In this compound, the primary amine (-NH₂) group exhibits characteristic stretching vibrations. utdallas.edu Typically, primary amines show two N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com The N-H bending vibration for primary amines is usually observed around 1650-1580 cm⁻¹. orgchemboulder.com The aromatic C-H and C=C stretching vibrations of the quinoline ring also appear in their characteristic regions. pressbooks.pub For instance, in a related compound, N-(7-chloroquinolin-4-yl)hydrazinecarbothioamide, the N-H stretching vibrations were observed at 3336 and 3302 cm⁻¹, and the C=N stretching was at 1615 cm⁻¹. semanticscholar.org

Table 3: Characteristic IR Absorption Frequencies for this compound and Related Compounds

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Primary Amine) | Stretching | 3500 - 3300 (two bands) |

| N-H (Primary Amine) | Bending | 1650 - 1580 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-Cl | Stretching | 850 - 550 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structures

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. rigaku.com While a crystal structure for this compound itself was not found in the provided search results, the structure of the related compound 5,7-dichloroquinolin-8-ol has been determined. nih.gov This analysis revealed a planar molecule where the hydroxy group acts as a hydrogen-bond donor to the nitrogen atom of a neighboring molecule, forming a dimer. nih.gov Such analysis for this compound would provide unambiguous confirmation of its molecular geometry and packing in the crystal lattice. The data collection for such an analysis is typically performed on a diffractometer, and the structure is solved and refined using specialized software. nih.govucibio.pt

Structure Activity Relationship Sar Studies of 5,7 Dichloroquinolin 8 Amine Derivatives in Biological Systems

Influence of the 8-Amino Group on Biological Potency and Selectivity

Research on various 8-aminoquinoline (B160924) analogues, such as the antimalarial drug primaquine (B1584692), has established the importance of the amino group. The basicity of the nitrogen atom in the side chain attached to the 8-amino position is crucial for the accumulation of these drugs in the acidic food vacuole of the malaria parasite. Modifications to this group, such as the extension of the aminoalkyl side chain, have been shown to retain or even enhance activity against drug-resistant malaria parasites by potentially increasing lipophilicity while maintaining basicity researchgate.net.

Furthermore, the 8-amino group serves as a versatile handle for introducing diverse side chains, which can profoundly influence potency and selectivity. Studies on chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have shown that the stereochemistry and nature of the amine fragment are key structural motifs for biological activity, featuring in a significant percentage of small-molecule pharmaceuticals mdpi.com. The ability of the 8-amino group to act as a hydrogen bond donor and its role in coordinating with metal centers are also vital aspects of its function, influencing the molecule's mechanism of action. For instance, the interaction of 8-hydroxyquinolines (a related class) with biologically significant metal ions is known to impact their biological properties, a principle that can extend to 8-aminoquinoline derivatives mdpi.com.

Impact of the 5,7-Dichloro Substituents on Molecular Interactions

The chlorine atoms at the C5 and C7 positions of the quinoline (B57606) ring have a profound effect on the physicochemical properties and molecular interactions of 5,7-dichloroquinolin-8-amine derivatives. The introduction of halogens, particularly chlorine, into a molecule can significantly alter its electronic behavior, lipophilicity, and polarity, which are critical for drug development researchgate.net.

Key impacts of the 5,7-dichloro substituents include:

Increased Lipophilicity : The presence of two chlorine atoms enhances the lipophilicity of the quinoline scaffold. This property can improve the molecule's ability to cross biological membranes, potentially leading to better absorption and distribution.

Modified Electronic Properties : Chlorine is an electron-withdrawing group, which modifies the electron distribution of the quinoline ring system. This alteration can influence the pKa of the 8-amino group and the quinoline nitrogen, affecting the molecule's ionization state at physiological pH and its ability to interact with target proteins.

Halogen Bonding : The chlorine atoms can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species. This type of interaction can be crucial for specific binding to receptor sites, contributing to the compound's potency and selectivity. Studies on related halogenated heterocycles have shown that chloro-substituted derivatives are often the most active compounds within a series nih.gov.

Steric Influence : The chloro groups provide steric bulk, which can influence the preferred conformation of the molecule and its fit within a binding pocket.

The importance of halogenation on the quinoline ring is well-documented. For example, in the context of 4-aminoquinolines, a halogen at the 7-position is a common feature associated with activity against both chloroquine-susceptible and -resistant malaria strains nih.gov. Similarly, for 7-chloroquinoline (B30040) derivatives linked to other moieties like triazole, the chloro group is a key part of the pharmacophore aimed at specific biological targets mdpi.com. The dichloro substitution pattern in this compound thus provides a unique combination of electronic and steric properties that are pivotal for its molecular interactions.

Effect of Additional Substituents and Linkers on the Quinoline Scaffold

Beyond the core this compound structure, the introduction of additional substituents and linkers onto the quinoline scaffold is a primary strategy for modulating biological activity. SAR studies have shown that the nature, size, and position of these modifications are critical.

Research on related quinoline and quinolinedione frameworks demonstrates that substituents at various positions can significantly impact bioactivity. For instance, modifications at the C2 position of the 6,7-dichloro-5,8-quinolinedione scaffold showed that the type of substituent directly influences enzymatic conversion rates and interactions with target proteins mdpi.comresearchgate.netresearchgate.net. A hydroxyl group at this position was found to form an additional hydrogen bond, enhancing activity mdpi.comresearchgate.netresearchgate.net.

In the case of 8-aminoquinolines, the side chain attached to the 8-amino group is a major focus of derivatization. Extended side chain analogues of primaquine have exhibited potent antimalarial activities in vitro and in vivo researchgate.net. The length and composition of these linkers and terminal groups can affect the drug's ability to reach its target and its mechanism of action. For example, linking the quinoline core to a piperazine-triazole motif has been explored to develop potent antiplasmodial compounds mdpi.com.

The table below summarizes the effects of various substituents on related quinoline scaffolds, providing insights applicable to this compound derivatives.

| Scaffold | Position of Substitution | Substituent/Linker | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 6,7-dichloro-5,8-quinolinedione | C2 | -OH (hydroxyl) | Increased activity; forms additional hydrogen bond. | mdpi.comresearchgate.net |

| 6,7-dichloro-5,8-quinolinedione | C2 | -CH3 (methyl) | Altered biological activity compared to unsubstituted. | researchgate.net |

| 8-aminoquinoline | C8-amino | Extended alkyl side chains | Potent antimalarial activity against drug-resistant strains. | researchgate.net |

| 7-chloroquinoline | C4 | Piperazine linker to triazole | Potent antiplasmodial activity. | mdpi.com |

| 8-hydroxyquinoline (B1678124) | C5 | Sulfonamide | Antiproliferative and antibacterial activities. | nih.gov |

| 7-chloroquinoline | C4 | -O-pentyl / -O-ethyl-Cl | Improved larvicidal activity compared to 4,7-dichloroquinoline. | nih.gov |

These findings underscore that strategic modifications to the quinoline scaffold are essential for optimizing the therapeutic potential of this compound derivatives.

Pharmacophore Modeling for Drug Design Implications

Pharmacophore modeling is a powerful computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect mdpi.com. A pharmacophore model for this compound derivatives can be constructed based on the known SAR, guiding the design of new, more potent, and selective compounds.

A pharmacophore model can be generated using either a ligand-based approach (superimposing a set of active molecules) or a structure-based approach (analyzing the interactions between a ligand and its target protein) mdpi.com. For the this compound class, a hypothetical pharmacophore model would likely include the following key features derived from the SAR discussed in previous sections:

Aromatic Ring Feature : Representing the quinoline core, which is crucial for interactions such as pi-pi stacking with aromatic residues in a protein's active site.

Hydrogen Bond Donor : The 8-amino group is a critical hydrogen bond donor, essential for anchoring the molecule to its biological target.

Hydrophobic/Halogen Bonding Sites : The two chlorine atoms at positions 5 and 7 contribute to hydrophobic interactions and can act as halogen bond donors. These features are critical for enhancing binding affinity and membrane permeability.

Positive Ionizable Feature : The basic nitrogen of a side chain attached to the 8-amino group, which would be protonated at physiological pH, is often a key feature for accumulation in acidic organelles or for forming ionic interactions with the target.

The table below outlines the likely features of a pharmacophore model for this class of compounds.

| Pharmacophoric Feature | Corresponding Chemical Moiety | Putative Role in Molecular Interaction |

|---|---|---|

| Aromatic Ring | Quinoline bicyclic system | Pi-pi stacking, hydrophobic interactions. |

| Hydrogen Bond Donor | -NH2 group at C8 | Anchoring to target via hydrogen bonds. |

| Hydrophobic/Halogen Sites | Chlorine atoms at C5 and C7 | Enhancing lipophilicity and forming halogen bonds. |

| Positive Ionizable Center | Terminal amine on a C8 side chain | Ionic interactions, cellular accumulation. |

Such a model serves as a 3D query for virtual screening of large chemical databases to identify novel scaffolds that possess the desired features, thereby accelerating the discovery of new drug candidates mdpi.com. By understanding the key pharmacophoric elements, medicinal chemists can rationally design derivatives of this compound with improved efficacy and selectivity.

In Vitro Biological Activities and Mechanistic Investigations of 5,7 Dichloroquinolin 8 Amine Analogs

Antiproliferative and Cytotoxic Activities in Cultured Cell Lines

Analogs of 5,7-dichloroquinolin-8-amine have been the subject of investigations into their potential as anticancer agents. The cytotoxic effects of various quinoline (B57606) derivatives have been evaluated against a range of human cancer cell lines.

The antiproliferative activities of di- and trimeric quinoline derivatives have been assessed against a human fibroblast primary culture and two human solid cancer cell lines, MCF-7 (breast adenocarcinoma) and PA-1 (ovarian teratocarcinoma) nih.gov. While specific data for this compound analogs were not detailed, the broader class of quinoline derivatives has shown promise. For instance, glycoconjugates of 8-aminoquinoline (B160924) (8-AQ) have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cell lines such as HCT 116 (colon cancer) and MCF-7, as well as a healthy human dermal fibroblast line (NHDF-Neo) nih.gov. One such glycoconjugate demonstrated an IC50 value of 78.1 ± 9.3 µM against MCF-7 cells nih.gov. The cytotoxicity of these compounds is often enhanced in the presence of metal ions like copper(II), highlighting the potential role of metal chelation in their mechanism of action nih.gov.

It has been noted that simple structural modifications, such as the replacement of the hydroxyl group in 8-hydroxyquinoline (B1678124) (8-HQ) with an amino group to form 8-AQ, can significantly alter cytotoxic activity. While 8-HQ exhibits cytotoxicity against both cancer and healthy cells, 8-AQ is practically inactive against the tested cell lines, suggesting that further derivatization of the amino group is crucial for antiproliferative effects nih.gov.

Table 1: Cytotoxicity of an 8-Aminoquinoline Glycoconjugate Analog

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8-AQ Glycoconjugate 17 | MCF-7 | 78.1 ± 9.3 |

| 8-AQ Glycoconjugate 17 | HCT 116 | 116.4 ± 5.9 |

Data sourced from nih.gov

Enzyme Inhibition (e.g., NQO1, MetAP2, SIRT1, α-amylase)

The ability of this compound analogs to inhibit specific enzymes is a key area of mechanistic investigation. Quinoline derivatives have been identified as inhibitors of various enzymes implicated in cancer and other diseases.

NQO1 Inhibition: NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme overexpressed in many tumors, and its inhibition is a strategy for anticancer therapy. Novel amino-quinoline-5,8-dione derivatives have been developed as potent NQO1 inhibitors with significant antiproliferative activities nih.gov. These compounds can induce lethal mitochondrial dysfunction in cancer cells by increasing intracellular reactive oxygen species (ROS) levels nih.gov.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. A series of 7-quinolinyl-bearing triazole analogs have been synthesized and evaluated for their in vitro inhibitory activity against α-amylase. These compounds displayed a wide range of activities, with IC50 values ranging from 0.80 ± 0.05 µM to 40.20 ± 0.70 µM, demonstrating the potential of the quinoline scaffold in designing enzyme inhibitors nih.gov.

Table 2: Enzyme Inhibitory Activity of Quinoline Analogs

| Compound Class | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| Amino-quinoline-5,8-diones | NQO1 | Potent Inhibition (specific IC50 values not provided) |

| 7-Quinolinyl-triazoles | α-Amylase | 0.80 - 40.20 |

Apoptosis Induction Pathways (In Vitro Models)

A crucial mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Quinoline derivatives have been shown to trigger apoptosis in cancer cells through various signaling pathways.

Studies on copper(II) complexes bearing 8-hydroxyquinoline derivatives have demonstrated their ability to induce apoptosis in MCF-7 human breast cancer cells rsc.org. The induction of apoptosis was confirmed by morphological changes, such as nuclear condensation and membrane destabilization, as well as by flow cytometry analysis, which indicated that the complexes prompted early apoptosis rsc.org. Furthermore, mRNA expression analysis confirmed the enhanced apoptotic behavior of the complexes compared to their respective ligands rsc.org. It is plausible that analogous 5,7-dichloro-8-aminoquinoline compounds could also induce apoptosis, potentially through metal-assisted generation of reactive oxygen species. The process of apoptosis can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway, often involving the activation of caspases, a family of cysteine proteases that execute the apoptotic process frontiersin.org.

Antimicrobial Spectrum and Efficacy (Antibacterial, Antifungal, Antiprotozoal)

Derivatives of 5,7-dichloroquinoline (B1370276) have a long history of investigation for their antimicrobial properties.

Antibacterial and Antifungal Activity: The closely related compound, 5,7-dichloro-8-hydroxyquinoline, has been shown to possess both antibacterial and antifungal activity nih.gov. Analogs of 5,7-substituted 2-methyl-8-quinolinols have been tested against a variety of fungi, including Aspergillus niger, Aspergillus oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. Among the tested compounds, the 5,7-dichloro and 5,7-dibromo derivatives were found to be the most fungitoxic nih.gov. Similarly, studies on substituted 8-quinolinol-5- and 7-sulfonic acids revealed that 7-chloro and 5-chloro derivatives exhibited significant fungal inhibition researchgate.net.

Antiprotozoal Activity: 8-Aminoquinoline analogs are a well-established class of antiprotozoal agents nih.gov. Synthetic 8-aminoquinoline-based tetrazoles and lactams have been evaluated for their in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. While their activity was generally moderate, it highlights the potential of the 8-aminoquinoline scaffold in developing new treatments for protozoal infections nih.gov. The development of analogs with improved efficacy and reduced toxicity is an active area of research, with compounds like tafenoquine (B11912) and sitamaquine (B1681683) emerging from extensive derivatization programs for the treatment of malaria and leishmaniasis, respectively nih.gov.

Table 3: Antimicrobial Activity of Dichloro-substituted Quinoline Analogs

| Compound Class | Activity | Pathogens |

|---|---|---|

| 5,7-Dichloro-8-hydroxyquinoline derivatives | Antibacterial, Antifungal | Various bacteria and fungi |

| 5,7-Dichloro-2-methyl-8-quinolinols | Antifungal | A. niger, A. oryzae, T. viride, M. verrucaria, T. mentagrophytes |

| 8-Aminoquinoline-based tetrazoles/lactams | Antiprotozoal | T. b. rhodesiense |

Antimalarial Activity against Plasmodium falciparum (In Vitro)

The 8-aminoquinoline core is particularly renowned for its application in antimalarial drugs, with primaquine (B1584692) being a prototypical example. Research has focused on developing new analogs with activity against various stages of the Plasmodium life cycle, including the blood stages of Plasmodium falciparum.

A series of 4- and 8-aminoquinoline-based lactams and tetrazoles were synthesized and evaluated for their in vitro antiplasmodial activity against a multidrug-resistant K1 strain of P. falciparum. Several of these compounds displayed good antiplasmodial activities with IC50 values ranging from 0.20 to 0.62 µM, which were comparable to reference drugs nih.gov. This demonstrates that modifications of the 8-amino group can lead to potent antiplasmodial agents. While specific data on 5,7-dichloro-substituted 8-aminoquinolines is limited in this context, the general activity of the 8-aminoquinoline class against P. falciparum is well-documented.

Table 4: In Vitro Antiplasmodial Activity of 8-Aminoquinoline Analogs against P. falciparum (K1 strain)

| Compound Type | IC50 Range (µM) |

|---|---|

| 4-Aminoquinoline (B48711) β-lactams | 0.20 - 0.62 |

| 8-Aminoquinoline tetrazoles | Moderate activity (specific IC50 not provided) |

Data sourced from nih.gov

Investigative Studies on Molecular Targets and Pathways (In Vitro)

Understanding the molecular targets and pathways affected by this compound analogs is crucial for elucidating their mechanism of action and for the rational design of more effective derivatives.

As previously mentioned, one of the key molecular targets for quinoline-dione derivatives is the enzyme NQO1. Inhibition of NQO1 by these compounds leads to an increase in intracellular ROS, triggering oxidative stress and subsequent cell death in cancer cells nih.gov.

For 8-aminoquinoline derivatives, their biological effects, including cytotoxicity, are often linked to their ability to chelate metal ions, particularly copper. The formation of copper-compound complexes can lead to the generation of ROS, which in turn induces cellular damage and apoptosis nih.govnih.gov. This suggests that a primary molecular pathway involves the disruption of cellular redox homeostasis. The design of 8-aminoquinoline derivatives often incorporates antioxidant moieties to modulate these effects and potentially enhance cytoprotective properties in non-cancerous cells nih.govnih.govmdpi.com.

Further research is necessary to fully delineate the specific molecular interactions and signaling cascades that are modulated by this compound analogs in different biological systems.

5,7 Dichloroquinolin 8 Amine As a Key Building Block in Organic Synthesis

Utilization in the Synthesis of Hybrid Pharmaceutical Lead Compounds

The synthesis of hybrid molecules, which covalently link two or more distinct pharmacophores, is a powerful strategy in drug discovery aimed at developing agents with multi-target activity or improved pharmacological profiles. The primary amine of 5,7-dichloroquinolin-8-amine is a key functional handle for creating such hybrids, typically through the formation of a stable amide bond with a carboxylic acid-containing molecule.

The standard procedure for this transformation is an amide coupling reaction, where the carboxylic acid partner is activated to facilitate nucleophilic attack by the amine. luxembourg-bio.comfishersci.co.uk This activation is typically achieved using a variety of coupling reagents. Common reagent systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. nih.gov Other effective reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known to promote amide bond formation even with less reactive amines. nih.govgrowingscience.com

While specific examples starting from this compound are not extensively documented, the established reactivity of 8-aminoquinoline (B160924) serves as a reliable template. By applying these standard coupling protocols, this compound can be conjugated with a wide array of carboxylic acids to produce novel hybrid compounds. The two chlorine atoms on the quinoline (B57606) ring are expected to significantly influence the properties of the resulting hybrids by increasing lipophilicity and modulating the electronic character of the scaffold. It is important to note that the electron-withdrawing nature of the chlorine atoms reduces the nucleophilicity of the 8-amino group, which may necessitate the use of more potent coupling agents or more forcing reaction conditions to achieve high yields. reddit.com

| Carboxylic Acid Partner | Potential Hybrid Compound Structure | Therapeutic Area of Carboxylic Acid Partner | Rationale for Hybridization |

|---|---|---|---|

| Ibuprofen |  | Anti-inflammatory | To combine the anti-inflammatory properties of ibuprofen with the potential antimicrobial or anticancer activity of the dichloroquinoline scaffold. |

| Valproic Acid |  | Anticonvulsant | To create a dual-action agent targeting neurological disorders, potentially leveraging the quinoline's ability to modulate CNS pathways. |

| Biotin (Vitamin B7) |  | Nutraceutical / Targeting Moiety | To use biotin as a targeting vector to deliver the cytotoxic dichloroquinoline payload to cancer cells that overexpress biotin receptors. |

Precursor for Diversified Quinoline-Based Scaffolds

The reactivity of the 8-amino group extends beyond amide coupling, making this compound a versatile precursor for a range of quinoline-based scaffolds. One of the most fundamental and widely used transformations of primary aromatic amines is their condensation with aldehydes or ketones to form Schiff bases (or imines). nih.gov This reaction creates a new carbon-nitrogen double bond (azomethine group), effectively linking the quinoline core to another molecular fragment and generating a new, larger scaffold. bepls.com

The synthesis of Schiff bases is typically a straightforward, high-yielding reaction, often requiring simple heating of the amine and carbonyl compound in a suitable solvent like ethanol. bepls.com Research on related aminoquinolines has demonstrated that a vast library of aldehydes—including aromatic, heteroaromatic, and aliphatic variants—can be used to produce a diverse array of Schiff bases. researchgate.netmdpi.com Each new Schiff base possesses a unique three-dimensional structure and electronic distribution, making them valuable candidates for screening in various biological assays.

By applying this methodology, this compound can serve as the foundation for a family of 5,7-dichloro-substituted quinoline Schiff bases. These scaffolds are of particular interest because the imine nitrogen, along with the quinoline ring nitrogen, can act as a chelating unit for metal ions, further expanding their synthetic and therapeutic potential.

| Aldehyde Reactant | Resulting Schiff Base Scaffold Type | Potential Applications |

|---|---|---|

| Salicylaldehyde | N-(2-hydroxybenzylidene)-5,7-dichloroquinolin-8-amine | Fluorescent sensors, metal ion chelation, antimicrobial agents. |

| Pyridine-2-carboxaldehyde | N-(pyridin-2-ylmethylene)-5,7-dichloroquinolin-8-amine | Multi-dentate ligands for catalysis, coordination chemistry. |

| 4-(Dimethylamino)benzaldehyde | N-(4-(dimethylamino)benzylidene)-5,7-dichloroquinolin-8-amine | Nonlinear optical materials, probes for biological imaging. |

| Furan-2-carbaldehyde | N-(furan-2-ylmethylene)-5,7-dichloroquinolin-8-amine | Bioactive heterocyclic hybrids, ligands for organometallic chemistry. researchgate.net |

Role in the Development of Coordination Complexes for Specific Applications

The 8-aminoquinoline framework is a classic bidentate ligand in coordination chemistry, capable of binding to a metal center through both the heterocyclic nitrogen of the quinoline ring (N1) and the nitrogen of the 8-amino group (N8). This forms a stable five-membered chelate ring, a structural motif that is highly favorable in coordination chemistry. mdpi.com Consequently, this compound is an excellent candidate for the design of novel metal complexes.

While coordination complexes of this compound itself are not widely reported, the behavior of the parent 8-aminoquinoline and its derivatives provides a clear blueprint. These ligands are known to form stable complexes with a wide range of transition metals, including but not limited to copper, nickel, cobalt, zinc, and silver. nih.govbepls.com The geometry and stoichiometry of the resulting complexes depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

The introduction of two electron-withdrawing chlorine atoms at the 5 and 7 positions of the quinoline ring in this compound would be expected to significantly modulate the electronic properties of the ligand. These substitutions decrease the electron density on the nitrogen donor atoms, which can influence the stability, redox potentials, and catalytic activity of the resulting metal complexes compared to those derived from unsubstituted 8-aminoquinoline. This allows for the fine-tuning of the complex's properties for specific applications, such as catalysis, chemical sensing, or the development of metal-based therapeutic agents. mdpi.com

| Metal Ion | Typical Coordination Geometry | Potential Applications | Reference Analogue |

|---|---|---|---|

| Copper(II) | Square planar or distorted octahedral | Catalysis (e.g., oxidation reactions), antimicrobial agents, DNA binding agents. | Complexes of 8-aminoquinoline Schiff bases. bepls.com |

| Zinc(II) | Tetrahedral | Fluorescent sensors, models for metalloenzymes, anticancer agents. | Complexes of 8-hydroxyquinoline (B1678124) derivatives. mdpi.com |

| Nickel(II) | Square planar or octahedral | Catalysis, materials science, electrochemistry. | Complexes of 8-aminoquinoline Schiff bases. bepls.com |

| Silver(I) | Linear or trigonal planar | Antimicrobial agents, development of antibacterial surfaces. | Complexes of quinoline Schiff bases. nih.gov |

Q & A

Q. Table 1: Hazard Mitigation Measures

| Hazard Type | Mitigation Strategy |

|---|---|

| Inhalation | Use fume hood |

| Skin Contact | PPE (gloves, lab coat) |

| Reactivity | Isolate from oxidizers |

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm molecular structure by analyzing proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm) and carbon backbone .

- IR Spectroscopy: Identify functional groups (e.g., N-H stretches at ~3325 cm⁻¹, C-Cl at 700 cm⁻¹) .

- Mass Spectrometry (MS): Determine molecular ion peaks ([M+H]⁺) and fragmentation patterns for purity assessment.

Q. Table 2: Typical Spectroscopic Data

| Technique | Key Peaks | Purpose |

|---|---|---|

| ¹H NMR | δ 8.41 (d, J=3.8 Hz) | Aromatic proton environment |

| IR | 1551 cm⁻¹ (C=C) | Ring structure confirmation |

Advanced: How can SHELX software improve crystallographic refinement of this compound?

Methodological Answer:

- Data Input: Use SHELXS for phase determination from X-ray diffraction data.

- Refinement: SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. For chlorinated quinolines, anisotropic displacement parameters are critical to model Cl atoms accurately .

- Validation: Check R-factors (R₁ < 0.05) and residual electron density maps to resolve disorder in the crystal lattice.

Key Steps:

Data collection (high-resolution < 1.0 Å).

Initial model building with SHELXD.

Iterative refinement cycles in SHELXL.

Advanced: How to resolve contradictions in synthetic yields of this compound derivatives?

Methodological Answer:

- Systematic Review: Screen literature using PRISMA guidelines (Figure 2 in ) to identify variables affecting yields (e.g., solvent polarity, catalyst loading).

- Experimental Replication: Standardize conditions (temperature, stoichiometry) and compare outcomes.

- Statistical Analysis: Apply ANOVA to assess significance of variables (e.g., reaction time vs. yield).

Q. Table 3: Common Yield Discrepancies

| Variable | Impact | Example |

|---|---|---|

| Catalyst | Pd vs. Cu | Pd yields 75% vs. Cu 60% |

| Solvent | DMF vs. THF | DMF improves solubility |

Basic: What synthetic strategies ensure regioselectivity in this compound synthesis?

Methodological Answer:

- Chlorination Control: Use directing groups (e.g., -NH₂) to favor 5,7-dichloro substitution .

- Stepwise Synthesis: Introduce Cl atoms sequentially via electrophilic substitution.

- Catalysis: Employ Lewis acids (e.g., FeCl₃) to enhance regioselectivity in quinoline amination .

Example Protocol:

Start with 8-aminoquinoline.

Chlorinate at 5,7 positions using SOCl₂ in DMF.

Purify via column chromatography (hexane:EtOAc, 3:1) .

Advanced: How can DFT predict photophysical properties of this compound fluorophores?

Methodological Answer:

Q. Table 4: Computational vs. Experimental Data

| Parameter | DFT Prediction | Experimental |

|---|---|---|

| λₑₓ (nm) | 365 | 370 |

| HOMO (eV) | -6.2 | -6.1 (CV) |

Advanced: What mechanistic insights explain this compound’s reactivity in cross-coupling?

Methodological Answer:

- Steric Effects: 5,7-Cl substituents hinder approach of bulky catalysts (e.g., Pd(PPh₃)₄), favoring coupling at the 8-amino position .

- Electronic Effects: Electron-withdrawing Cl groups activate the quinoline ring for nucleophilic substitution.

- Kinetic Studies: Monitor reaction progress via LC-MS to identify intermediates (e.g., Pd-amine complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.